Ethyl 6-phenoxyoxane-2-carboxylate
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Overview
Description
Ethyl 6-phenoxyoxane-2-carboxylate is an organic compound with the molecular formula C14H18O4. It is a derivative of oxane, a six-membered oxygen-containing heterocycle, and features a phenoxy group attached to the sixth carbon of the oxane ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-phenoxyoxane-2-carboxylate typically involves the esterification of 6-phenoxyoxane-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-phenoxyoxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 6-phenoxyoxane-2-carboxylic acid.
Reduction: Ethyl 6-phenoxyoxane-2-methanol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-phenoxyoxane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-phenoxyoxane-2-carboxylate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding carboxylic acid and ethanol. This hydrolysis reaction is crucial for the compound’s activity as a prodrug, allowing it to be converted into its active form within the body.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-phenoxyhexanoate: Similar structure but with a hexane ring instead of an oxane ring.
Methyl 6-phenoxyoxane-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific combination of an oxane ring and a phenoxy group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
6302-50-7 |
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Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl 6-phenoxyoxane-2-carboxylate |
InChI |
InChI=1S/C14H18O4/c1-2-16-14(15)12-9-6-10-13(18-12)17-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10H2,1H3 |
InChI Key |
FDUQTOLPGDYPIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC(O1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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